3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3S/c15-10-2-1-3-12(8-10)21(19,20)17-11-4-5-13-9(6-11)7-14(18)16-13/h1-6,8,17H,7H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYPMSXDGWJBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 2-oxoindoline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxoindoline moiety to its corresponding alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide is being investigated for its potential as a therapeutic agent in several areas:
- Cancer Treatment : The compound has shown promising anti-cancer properties. Research indicates that it can induce apoptosis in cancer cell lines such as MDA-MB-231, suggesting its potential as an anticancer drug.
- Carbonic Anhydrase Inhibition : The benzenesulfonamide moiety is known for its role as a carbonic anhydrase inhibitor, which can lead to therapeutic effects in conditions like glaucoma and edema . Studies have demonstrated that derivatives of this compound exhibit potent inhibition against specific isoforms of carbonic anhydrases (e.g., hCA IX and hCA XII) with low Ki values, indicating strong binding affinity .
The biological activities of this compound extend beyond anticancer effects:
- Anti-inflammatory Properties : The compound is being evaluated for its anti-inflammatory effects, which could provide therapeutic benefits in treating autoimmune disorders.
- Kinase Inhibition : Molecular docking studies suggest that this compound may inhibit various kinases involved in cell signaling pathways, further supporting its potential use in cancer therapy .
Material Science
In addition to biological applications, this compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of new materials and chemical processes, making it useful in industrial applications.
Case Study 1: Anticancer Activity
A study conducted on the compound's effects on breast cancer cell lines demonstrated significant antiproliferative activity with IC50 values indicating effective concentrations for inducing cell death. This finding aligns with the molecular docking results that suggest strong interactions with key enzymes involved in cancer proliferation.
Case Study 2: Carbonic Anhydrase Inhibition
Research focused on the inhibition of carbonic anhydrases revealed that compounds similar to this compound displayed remarkable selectivity and potency against hCA IX, making them potential candidates for drug development targeting this enzyme .
Data Table: Summary of Applications and Findings
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its therapeutic effects. For example, it may inhibit kinases or other signaling molecules, thereby modulating cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and other indole-based molecules share structural similarities with 3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide.
Sulfonamide Derivatives: Other benzenesulfonamide compounds with different substituents also exhibit similar chemical properties.
Uniqueness
What sets this compound apart is its unique combination of a fluoro group, an oxoindoline moiety, and a benzenesulfonamide group. This combination imparts distinct biological activity and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
3-Fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzenesulfonamide moiety linked with a 2-oxoindole structure. The presence of the fluorine atom is notable as it can influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound is known to inhibit various kinases and enzymes involved in cellular signaling pathways. This inhibition can lead to modulated cell growth, apoptosis, and inflammation responses.
- Carbonic Anhydrase Inhibition : Similar compounds have been shown to inhibit carbonic anhydrases (CAs), which are crucial in regulating physiological processes. This inhibition may contribute to the anticancer properties observed in various studies .
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. Key findings include:
- Cell Line Studies : The compound has demonstrated efficacy against several cancer cell lines, inducing apoptosis and inhibiting proliferation. For instance, studies on MDA-MB-231 breast cancer cells showed significant apoptotic effects attributed to the compound's mechanism of action .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent:
- Inflammation Models : In vitro studies have indicated that it can modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Efficacy : A study reported that this compound exhibited significant inhibitory activity against tumor-related human carbonic anhydrases (hCA) with IC50 values ranging from 36.9 to 257.0 nM, highlighting its potential as an anticancer agent .
- Molecular Docking Studies : Molecular docking analyses have shown that the compound effectively binds to the active sites of target enzymes, suggesting a strong interaction that could lead to therapeutic effects .
- Safety Profile : Toxicity assessments indicate a favorable safety profile for this compound, making it a promising candidate for further development as a therapeutic agent against cancer and inflammatory diseases .
Data Summary
| Activity Type | Model/Cell Line | IC50 (nM) | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 | Varies | Induces apoptosis |
| Carbonic Anhydrase | hCA IX/XII | 36.9 - 257.0 | Significant inhibition observed |
| Anti-inflammatory | In vitro models | Not specified | Modulates inflammatory pathways |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide, and how can intermediates be characterized?
- Methodological Answer : A common approach involves coupling 2-oxoindolin-5-amine with 3-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP). Intermediates should be characterized via / NMR and LC-MS. Crystallization trials (e.g., using DCM/hexane) can confirm purity. For structural validation, X-ray diffraction (SHELX refinement ) is critical, particularly to resolve stereochemical ambiguities in sulfonamide linkages .
Q. How can crystallization conditions be optimized for X-ray structural determination of this compound?
- Methodological Answer : Screen solvents (e.g., DMSO, methanol, or mixed solvents) at varying temperatures. Use SHELXC/SHELXD for initial data processing and SHELXL for refinement . If twinning occurs (common in sulfonamides), employ the TWIN/BASF commands in SHELXL. Refer to PDB entries like 2VEU and 2VEW for analogous sulfonamide structures to guide space group selection .
Q. What in vitro assays are suitable for evaluating its bioactivity, particularly for kinase or carbonic anhydrase inhibition?
- Methodological Answer : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) or esterase-coupled carbonic anhydrase assays. Compare activity to known inhibitors like ML 141 (a Cdc42 GTPase inhibitor ). Validate results via dose-response curves (IC) and co-crystallization with target proteins to confirm binding modes .
Advanced Research Questions
Q. How can structural contradictions between computational docking and experimental crystallography data be resolved?
- Methodological Answer : Perform molecular dynamics simulations (e.g., AMBER or GROMACS) to assess flexibility of the sulfonamide group. Cross-validate with experimental data (e.g., NMR NOE or X-ray B-factors). If discrepancies persist (e.g., ligand orientation in 2VEU vs. docking), re-examine protonation states or solvent interactions using PLIP or PDBsum .
Q. What strategies address conflicting reports on synthetic yields of intermediates in multi-step syntheses?
- Methodological Answer : Conduct kinetic studies (e.g., in situ IR or HPLC monitoring) to identify rate-limiting steps. Optimize protecting groups (e.g., tert-butyloxycarbonyl for indoline amines) to reduce side reactions. Compare solvent effects (polar aprotic vs. ethers) and catalyst systems (e.g., Pd/C vs. organocatalysts) .
Q. How can computational methods predict off-target interactions for this sulfonamide derivative?
- Methodological Answer : Use Schrödinger’s Glide or AutoDock Vina for virtual screening against databases like ChEMBL. Validate with SPR (surface plasmon resonance) binding assays. Focus on conserved binding pockets in kinases or carbonic anhydrases, leveraging structural motifs from 2VEW .
Q. What analytical methods are recommended for quantifying trace impurities in bulk synthesis?
- Methodological Answer : Employ UPLC-MS with a C18 column (e.g., Agilent ZORBAX) and gradient elution (water/acetonitrile + 0.1% formic acid). Quantify impurities via external calibration against synthesized standards (e.g., des-fluoro byproducts). Validate using -NMR to confirm absence of fluorinated contaminants .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between in vitro activity and cellular assays?
- Methodological Answer : Assess membrane permeability via PAMPA or Caco-2 assays. If cellular activity is lower than in vitro, modify logP (e.g., via prodrug strategies) or evaluate efflux pump susceptibility (e.g., using verapamil in ABC transporter inhibition assays). Cross-reference with plasma protein binding data (e.g., equilibrium dialysis) .
Q. What experimental controls are critical when observing unexpected crystallographic disorder in the sulfonamide group?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
